Cas no 90-00-6 (2-Ethylphenol)

2-Ethylphenol (CAS 90-00-6) is an organic compound belonging to the class of alkylphenols, characterized by an ethyl group substituted at the ortho position of the phenol ring. This aromatic derivative exhibits notable solubility in organic solvents and limited solubility in water, making it suitable for applications in chemical synthesis, fragrances, and industrial intermediates. Its distinct phenolic odor and reactivity enable its use as a precursor in the production of resins, plasticizers, and specialty chemicals. With a molecular formula of C₈H₁₀O, 2-Ethylphenol demonstrates stability under standard conditions while offering versatility in functionalization due to its reactive hydroxyl group.
2-Ethylphenol structure
2-Ethylphenol structure
商品名:2-Ethylphenol
CAS番号:90-00-6
MF:C8H10O
メガワット:122.164402484894
MDL:MFCD00002249
CID:34541
PubChem ID:6997

2-Ethylphenol 化学的及び物理的性質

名前と識別子

    • 2-Ethylphenol
    • Phlorol
    • 2-Ethylphenolneat
    • o-Ethylphenol
    • 2-Et-C6H4OH
    • 2-Ethylphenazin
    • 2-ethyl-phenazine
    • ethyl-Phenol
    • o-Hydroxyethylbenzene
    • ortho-ethylphenol
    • Phenazine,2-ethyl
    • PHENOL, 2-ETHYL-
    • PHENOL,2-ETHYL
    • Phenol, o-ethyl-
    • ETHYLPHENOL
    • 1-Hydroxy-2-ethylbenzene
    • 1-Ethyl-2-hydroxybenzene
    • Phenol, ethyl-
    • Florol
    • o-Ethyl phenol
    • 2-Ethyl-phenol
    • Florol [Czech]
    • Benzene, 1-ethyl-2-hydroxy-
    • IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • 355O0P4JU7
    • DSSTox_CID_2479
    • DSSTox_RID_76599
    • DSSTox_GSID_22479
    • 2-ethyl phenol
    • o-Hydroxyethylbenz
    • 2-Ethylphenol (ACI)
    • Phenol, o-ethyl- (8CI)
    • NSC 10112
    • MDL: MFCD00002249
    • インチ: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
    • InChIKey: IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • ほほえんだ: OC1C(CC)=CC=CC=1
    • BRN: 1099397

計算された属性

  • せいみつぶんしりょう: 122.07300
  • どういたいしつりょう: 122.073165
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 80.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 無色液体フェノールの匂いがします。
  • 密度みつど: 1.037 g/mL at 25 °C(lit.)
  • ゆうかいてん: −18 °C (lit.)
  • ふってん: 195-197 °C(lit.)
  • フラッシュポイント: 華氏温度:172.4°f
    摂氏度:78°c
  • 屈折率: n20/D 1.536(lit.)
  • すいようせい: 不溶性
  • あんていせい: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
  • PSA: 20.23000
  • LogP: 1.95460
  • マーカー: 3839
  • かんど: 空気と光に敏感
  • ようかいせい: エタノール、エーテル、ベンゼン、氷酢酸に溶けやすく、水にほとんど溶けない。−30℃に冷却すると準安定結晶が析出する。

2-Ethylphenol セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302-H315-H318-H335
  • 警告文: P261-P280-P305 + P351 + P338
  • 危険物輸送番号:UN 3145 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S36/37/39-S45-S26
  • 福カードFコード:8
  • RTECS番号:SL4025000
  • 危険物標識: C
  • 危険レベル:8
  • 包装等級:III
  • 包装グループ:III
  • セキュリティ用語:8
  • TSCA:Yes
  • リスク用語:R20/21/22; R34

2-Ethylphenol 税関データ

  • 税関コード:29071900
  • 税関データ:

    中国税関番号:

    2907199090

    概要:

    290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2-Ethylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19846-5g
2-Ethylphenol
90-00-6 97%
5g
2842.00 2021-07-09
Enamine
EN300-20199-0.05g
2-ethylphenol
90-00-6 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20199-2.5g
2-ethylphenol
90-00-6 95%
2.5g
$27.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0160-100ml
2-Ethylphenol
90-00-6 98.0%(GC)
100ml
¥1060.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223144-500g
2-Ethylphenol
90-00-6 98%
500g
¥1042.00 2024-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L01637-50g
2-Ethylphenol, 98+%
90-00-6 98+%
50g
¥1752.00 2023-03-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X73785-100g
2-Ethylphenol
90-00-6 98%
100g
¥658.0 2023-09-05
TRC
E925965-1g
2-Ethylphenol
90-00-6
1g
$ 58.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0160-25ml
2-Ethylphenol
90-00-6 98.0%(GC)
25ml
¥415.0 2022-06-10
TRC
E925965-50g
2-Ethylphenol
90-00-6
50g
$224.00 2023-05-18

2-Ethylphenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; Li, Chenchen; Zhu, Haoyin; Li, Fangfang; Li, Tao; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ;  20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ;  -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
リファレンス
Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction
Yuan, Hu; Chen, Hao; Jin, Huizi; Li, Bo; Yue, Rongcai; et al, Tetrahedron Letters, 2013, 54(22), 2776-2780

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile ,  Water ;  36 h, rt
リファレンス
Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations
Sridhar, Arunasalam; Rangasamy, Rajmohan; Selvaraj, Mari, New Journal of Chemistry, 2019, 43(46), 17974-17979

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ;  rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
リファレンス
Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound
Ren, Yun-Lai; Tian, Ming; Tian, Xin-Zhe; Wang, Qian; Shang, Huantao; et al, Catalysis Communications, 2014, 52, 36-39

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Water ;  rt
リファレンス
New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones
Elleuch, Haitham; Msalbi, Dhouha; Mhasni, Olfa; Yaccoubi, Ferid ; Aifa, Sami; et al, Journal of Molecular Structure, 2023, 1286,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
リファレンス
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
リファレンス
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

ごうせいかいろ 8

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
リファレンス
Reduction of enols. New synthesis of certain methoxybenzosuberenes via hydrogenation of dehydroacetic acids
Walker, Gordon N., Journal of the American Chemical Society, 1956, 78, 3201-5

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Water Catalysts: Palladium ;  14 h, 4000.0 - 5000.0 kPa, 250 °C
リファレンス
Palladium-catalyzed decarboxylation and decarbonylation under hydrothermal conditions: decarboxylative deuteration
Matsubara, Seijiro; Yokota, Yutaka; Oshima, Koichiro, Organic Letters, 2004, 6(12), 2071-2073

ごうせいかいろ 11

はんのうじょうけん
1.1 500 °C
リファレンス
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
リファレンス
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
リファレンス
Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst
Ren, Yunlai; Yan, Mengjie; Wang, Jianji; Zhang, Z. Conrad; Yao, Kaisheng, Angewandte Chemie, 2013, 52(48), 12674-12678

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hantzsch ester ,  Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids
Gennaiou, Kyriaki; Petsi, Marina; Kakarikas, Basil; Iordanidis, Nikos; Zografos, Alexandros L., Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Phenol ,  Tetrafluoroboric acid ,  Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ;  12 h, 2 atm, 130 °C
リファレンス
Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand
Kalutharage, Nishantha; Yi, Chae S., Journal of the American Chemical Society, 2015, 137(34), 11105-11114

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Reduction of o-acylphenols through ethyl o-acylphenylcarbonates to o-alkylphenols with sodium borohydride
Minami, Norio; Kijima, Shizumasa, Chemical & Pharmaceutical Bulletin, 1979, 27(6), 1490-4

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ;  65 min, reflux
リファレンス
An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin
More, Uttam B.; Narkhede, Hemant P.; Mahulikar, Pramod P., Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide ,  Water
リファレンス
Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters
Wan, Xin-hua; Zhou, Hong-bing; Xie, Ren; Zhang, Dong; Feng, Xin-de; et al, Chemical Research in Chinese Universities, 1999, 15(2), 182-187

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  3 h, reflux; 3 h, reflux
リファレンス
Synthesis and antimicrobial activities of oxadiazoles, phthalazines and indolinones
Shetgiri, N. P.; Nayak, B. K., Indian Journal of Chemistry, 2005, (6), 1267-1272

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
1.2 Reagents: Water
リファレンス
Organolithium reagents from alkyl phenyl ethers
Bachki, Abderrazak; Foubelo, Francisco; Yus, Miguel, Tetrahedron Letters, 1998, 39(42), 7759-7762

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
リファレンス
Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst
Goclik, Lisa; Offner-Marko, Lisa; Bordet, Alexis; Leitner, Walter, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512

ごうせいかいろ 22

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

2-Ethylphenol Raw materials

2-Ethylphenol Preparation Products

2-Ethylphenol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-00-6)2-Ethylphenol
注文番号:A1207376
在庫ステータス:in Stock
はかる:500ml
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:46
価格 ($):266.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-00-6)Ethyl phenol
注文番号:sfd21801
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally

2-Ethylphenol 関連文献

2-Ethylphenolに関する追加情報

Comprehensive Guide to 2-Ethylphenol (CAS No. 90-00-6): Properties, Applications, and Industry Insights

2-Ethylphenol (CAS No. 90-00-6), also known as o-Ethylphenol, is a versatile organic compound widely used in industrial and research applications. This aromatic phenol derivative is characterized by its distinct odor and solubility in organic solvents. With the growing demand for specialty chemicals, 2-Ethylphenol has garnered attention for its role in flavor and fragrance formulations, pharmaceutical intermediates, and polymer production. This article delves into its molecular structure, synthesis methods, and emerging trends aligned with sustainable chemistry and green manufacturing.

The molecular formula of 2-Ethylphenol (C8H10O) features a hydroxyl group attached to a benzene ring with an ethyl substituent at the ortho position. This configuration influences its chemical reactivity, making it valuable for alkylation reactions and catalysis studies. Researchers frequently explore its derivatives for antimicrobial properties, a topic trending in biomedical research forums. Notably, its compatibility with essential oil blends has spurred interest in natural preservatives, addressing consumer preferences for eco-friendly products.

In industrial settings, 2-Ethylphenol serves as a precursor for high-performance resins and plasticizers. Its thermal stability aligns with the circular economy movement, where materials are designed for recyclability. A 2023 market analysis highlights its use in bio-based adhesives, responding to carbon footprint reduction goals. Manufacturers prioritize low-impurity synthesis techniques, as purity levels directly impact end-product performance in electronic encapsulation applications.

From an environmental perspective, 2-Ethylphenol degradation pathways are studied under advanced oxidation processes (AOPs), a hot topic in wastewater treatment research. Regulatory frameworks like REACH compliance ensure safe handling, while lifecycle assessment (LCA) models evaluate its sustainability. Frequently searched queries include "2-Ethylphenol solubility in ethanol" and "safe storage guidelines for phenolic compounds," reflecting user concerns about laboratory safety and material compatibility.

Innovations in catalytic hydrogenation have optimized 2-Ethylphenol production, reducing energy consumption by 20% compared to traditional methods. Such advancements resonate with net-zero emission initiatives. Additionally, its role in aroma chemistry is explored for plant-based fragrance development, tapping into the clean beauty market. Analytical techniques like GC-MS quantification and HPLC purity testing ensure quality control, critical for GMP-certified facilities.

Future prospects for 2-Ethylphenol include bio-catalysis applications and smart material integration. As industries shift toward green chemistry principles, this compound’s adaptability positions it as a key player in next-generation formulations. For researchers and procurement specialists, understanding its structure-activity relationships and supply chain dynamics remains essential to leverage its full potential.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:90-00-6)
SDF378
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:90-00-6)
SFD382
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ